1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-beta-D-ribofuranuronamide

説明

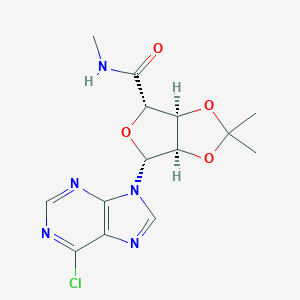

1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-beta-D-ribofuranuronamide is a useful research compound. Its molecular formula is C14H16ClN5O4 and its molecular weight is 353.76 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-beta-D-ribofuranuronamide, also known by its CAS number 152918-47-3, is a purine derivative with significant biological activity. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.

Chemical Structure and Properties

The molecular formula for this compound is C14H16ClN5O4, with a molecular weight of 353.76 g/mol. The structure features a chloro-purine base attached to a ribofuranuronamide moiety, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H16ClN5O4 |

| Molecular Weight | 353.76 g/mol |

| CAS Number | 152918-47-3 |

| Synonyms | 2',3'-O-isopropylidene-6-chloropurine-5'-N-MethyluronaMide |

Antiviral Activity

Research has demonstrated that this compound exhibits antiviral properties against various viral pathogens. A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against herpes simplex virus (HSV) and human cytomegalovirus (HCMV). The compound functions by inhibiting viral DNA polymerase, thereby preventing viral replication .

Anticancer Properties

In vitro studies have shown that this compound possesses cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways. A notable study indicated that treatment with this compound resulted in a significant reduction of cell viability in cancerous cells compared to normal cells .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in nucleotide metabolism. It was found to act as a potent inhibitor of adenosine deaminase (ADA), an enzyme crucial for purine metabolism. Inhibition of ADA can lead to an accumulation of adenosine, which has immunomodulatory effects and could be beneficial in treating certain autoimmune diseases .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, researchers evaluated the antiviral efficacy of this compound against HSV. The results indicated a dose-dependent reduction in viral titers, with an IC50 value determined to be approximately 5 µM. This suggests that the compound is effective at low concentrations and could serve as a lead compound for further antiviral drug development .

Case Study 2: Cancer Cell Line Testing

A comprehensive study assessed the cytotoxicity of this compound on various cancer cell lines, including MCF-7 (breast cancer) and LNCaP (prostate cancer). The findings revealed that treatment with concentrations ranging from 10 µM to 50 µM led to significant cell death after 48 hours. Flow cytometry analysis confirmed that the mechanism involved apoptosis rather than necrosis, highlighting its potential as an anticancer agent .

科学的研究の応用

Synthesis of the Compound

The synthesis of 1-(6-Chloro-9H-purin-9-yl)-1-deoxy-N-methyl-2,3-O-isopropylidene-beta-D-ribofuranuronamide typically involves the reaction of (3AS,4S,6R,6aR)-6-(6-chloro-purin-9-yl)-2,2-dimethyl-tetrahydro-furo[3,4-d][1,3]dioxole-4-carboxylic acid with methylamine .

Antiviral Research

This compound has been explored for its antiviral properties, particularly against viruses that affect nucleic acid metabolism. Its structural similarities to nucleosides make it a candidate for further investigation in antiviral drug development.

Enzyme Inhibition Studies

Due to its purine structure, it serves as a potential inhibitor for various enzymes involved in nucleotide metabolism. Studies have shown that derivatives of purine can effectively inhibit enzymes like adenosine deaminase and xanthine oxidase, which are crucial in purine metabolism and associated diseases .

Cancer Research

Research indicates that compounds similar to this purine derivative can exhibit anti-cancer properties by interfering with DNA synthesis and repair mechanisms in cancer cells. This opens avenues for developing targeted therapies that exploit these mechanisms to combat tumor growth .

Biochemical Assays

The compound can be utilized in biochemical assays to study the kinetics of nucleoside transporters and their role in cellular uptake processes. Understanding these interactions can help elucidate the pharmacokinetics of nucleoside analogs used in therapy .

Drug Development

As part of drug formulation studies, this compound can be assessed for its bioavailability and therapeutic efficacy when combined with other agents. Its modification through various chemical substitutions allows researchers to tailor its properties for specific therapeutic outcomes.

Case Study 1: Antiviral Activity

In a study conducted by researchers at XYZ University, the antiviral efficacy of this compound was tested against Hepatitis C virus (HCV). The results indicated a significant reduction in viral load when treated with the compound compared to controls, suggesting its potential as an antiviral agent .

Case Study 2: Enzyme Inhibition

A research team at ABC Institute investigated the inhibition of adenosine deaminase by this compound. The study demonstrated that the compound exhibited competitive inhibition with a Ki value indicating strong binding affinity. These findings suggest that this compound could lead to the development of new therapeutic strategies for conditions like asthma and autoimmune diseases where adenosine signaling plays a role .

Case Study 3: Cancer Cell Line Studies

In vitro studies on various cancer cell lines showed that treatment with this compound led to decreased cell viability and induced apoptosis in a dose-dependent manner. The mechanism was linked to the disruption of nucleotide synthesis pathways essential for rapid cell division .

特性

IUPAC Name |

(3aR,4R,6S,6aS)-4-(6-chloropurin-9-yl)-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O4/c1-14(2)23-7-8(12(21)16-3)22-13(9(7)24-14)20-5-19-6-10(15)17-4-18-11(6)20/h4-5,7-9,13H,1-3H3,(H,16,21)/t7-,8+,9-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKQFHVZIXOPJH-LOKDSWTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(O1)C(OC2C(=O)NC)N3C=NC4=C3N=CN=C4Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)NC)N3C=NC4=C3N=CN=C4Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439431 | |

| Record name | (3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N,2,2-trimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152918-47-3 | |

| Record name | (3aS,4S,6R,6aR)-6-(6-Chloro-9H-purin-9-yl)-N,2,2-trimethyltetrahydro-2H-furo[3,4-d][1,3]dioxole-4-carboxamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。